molecular formula C23H23N3O5 B8410627 Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- CAS No. 143691-58-1

Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-

Cat. No. B8410627
M. Wt: 421.4 g/mol
InChI Key: QZRRXTLVABJLGL-UHFFFAOYSA-N
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Patent
US05521174

Procedure details

2.0 g (6.7 mmol) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine were refluxed with 40 ml of acetic anhydride for 3 hours, then it was evaporated to dryness under reduced pressure. The crystalline residue was transferred with 25 ml of water to a filter and washed with 5×3 ml of water. After drying 2.79 g of the raw triacetyl derivative were obtained. After washing with 20 ml of isopropanol and drying at 100° C. 2.39 g (84.6%) of the pure aimed product were obtained, m.p. 224°-227° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
84.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:14]3[CH:15]=[C:16]4[O:21][CH2:20][O:19][C:17]4=[CH:18][C:13]=3[CH2:12][CH:11]([CH3:22])[NH:10][N:9]=2)=[CH:4][CH:3]=1.C(O[C:27](=[O:29])[CH3:28])(=O)C>>[C:17]([N:1]([C:27](=[O:29])[CH3:28])[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:14]3[CH:15]=[C:16]4[O:21][CH2:20][O:19][C:17]4=[CH:18][C:13]=3[CH2:12][CH:11]([CH3:22])[N:10]([C:16](=[O:21])[CH3:15])[N:9]=2)=[CH:4][CH:3]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=NNC(CC2=C1C=C1C(=C2)OCO1)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with 5×3 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 2.79 g of the raw triacetyl derivative
CUSTOM
Type
CUSTOM
Details
were obtained
WASH
Type
WASH
Details
After washing with 20 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
drying at 100° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(C1=CC=C(C=C1)C1=NN(C(CC2=C1C=C1C(=C2)OCO1)C)C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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